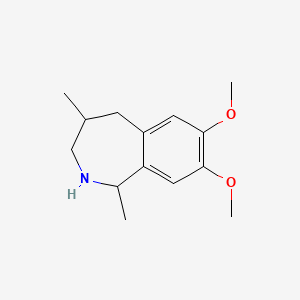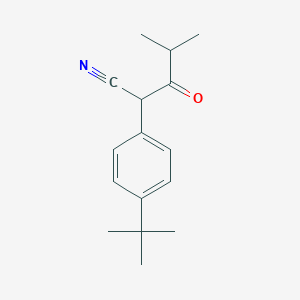
2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile (2-TBMOPN) is a synthetic organic compound belonging to the class of nitriles. It is a colorless, odorless, crystalline solid with a melting point of 61°C and a molecular weight of 252.31 g/mol. 2-TBMOPN has a wide range of applications and is used in the synthesis of drugs, fragrances, and other compounds.
Wissenschaftliche Forschungsanwendungen
1. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry
2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) serves as an excellent nonprotic matrix for labile compounds in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOFMS). It's especially effective for substituted fullerenes due to its low onset of ion production, functioning primarily as an electron transfer agent (Ulmer, Mattay, Torres-Garcia, & Luftmann, 2000).
2. Photopolymerization and 3D Printing Applications
2,5-diethylene-cyclopentane-1-one-based dyes, when combined with bis(4-tert-butylphenyl) components, can be utilized in photopolymerization processes. This combination shows significant potential in 3D printing applications, particularly in light-emitting diode (LED) technology (Chen et al., 2021).
3. Electrochemical Reactivity Studies
The electrochemical reactivity of various tert-butylphenol compounds, including 2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile, has been studied. These studies involve analyzing their interactions with superoxide anion radicals and examining their effectiveness as radical quenchers (Zabik, Anwar, Ziu, & Martic-Milne, 2019).
4. Analysis of Various Analytes
DCTB has been effectively used in the analysis of various compounds including coordination compounds, organometallics, and macrocycles. This approach offers advantages over traditional techniques like fast-atom bombardment (FAB) and liquid secondary ion mass spectrometry (LSIMS), particularly for conjugated organic compounds (Wyatt, Stein, & Brenton, 2006).
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)-4-methyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-11(2)15(18)14(10-17)12-6-8-13(9-7-12)16(3,4)5/h6-9,11,14H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOHTBUYXXFTDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C#N)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


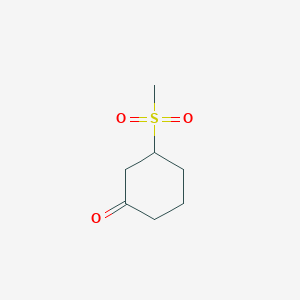

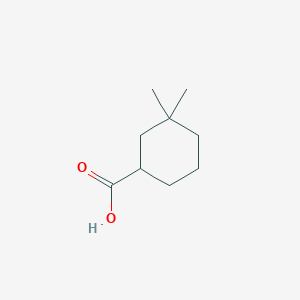
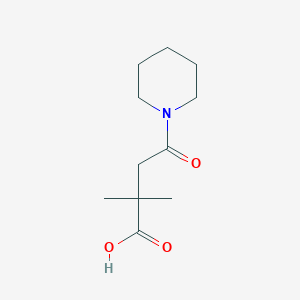
![5-[4-(Difluoromethoxy)phenyl]-1,2-oxazole](/img/structure/B1444092.png)
![1-[(3-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B1444093.png)

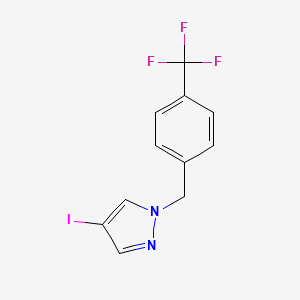
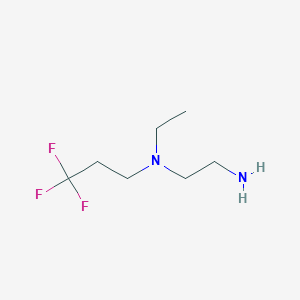
![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate](/img/structure/B1444100.png)
